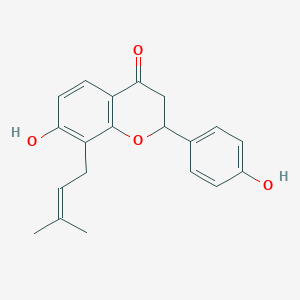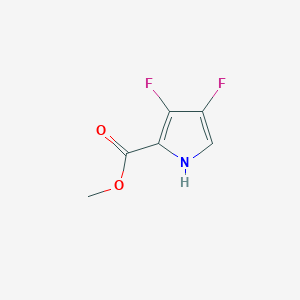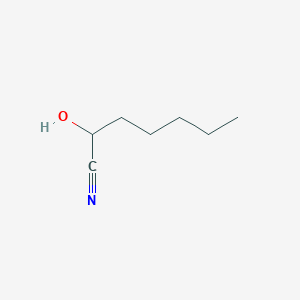![molecular formula C37H38O20 B1640401 Quercetin-3-O-[2-O-(6-O-E-Feruloyl)-β-D-Glucopyranosyl]-β-D-Galactopyranosid CAS No. 448948-20-7](/img/structure/B1640401.png)
Quercetin-3-O-[2-O-(6-O-E-Feruloyl)-β-D-Glucopyranosyl]-β-D-Galactopyranosid
Übersicht
Beschreibung
Quercetin 3-O-[2-O-(6-O-E-feruloyl)-beta-D-glucopyranosyl]-beta-D-galactopyranoside is a flavonoid compound . It has a molecular weight of 802.7 and a molecular formula of C37H38O20 . It is a type of flavonoid and is yellow in color .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 802.7 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The predicted boiling point is 1141.6±65.0 °C and the predicted density is 1.76±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Antioxidativer Mechanismus
Quercetin weist signifikante antioxidative Eigenschaften auf, indem es Enzyme oder Substanzen moduliert, die antioxidative Fähigkeiten verbessern und so die Entwicklung von Krankheiten verhindern. Es erhöht die antioxidative Kapazität des Körpers, indem es die Glutathion (GSH)-Spiegel reguliert und den Abbau schädlicher Substanzen im Körper katalysiert .
Neuroprotektive Wirkungen
Diese Verbindung fördert die funktionelle Erholung nach zerebraler Ischämie, indem sie die antioxidative Signalübertragung verstärkt und die Resistenz gegen Apoptose über verschiedene Wege wie TGF-β2/PI3K/AKT erhöht . Es verbessert auch die kognitive Funktion und reduziert das Risiko neurodegenerativer Erkrankungen aufgrund seiner Fähigkeit, oxidativen Stress zu lindern .
Stimulation der Melanogenese
Quercetin-3-O-(6″-O-E-Caffeoyl)-β-D-Glucopyranosid wurde in B16-Zellen als Stimulator der Melanogenese gefunden, ohne Zytotoxizität zu zeigen. Es stimuliert effektiv den Melanin-Gehalt und die intrazelluläre Tyrosinase-Aktivität, die für Pigmentierungsprozesse entscheidend sind .
Antitumoraktivität
Die Verbindung zeigt potenzielle Antitumorwirkungen, indem sie die Proliferation von Krebszellen hemmt und Apoptose induziert. Seine entzündungshemmenden Eigenschaften tragen ebenfalls zu seinem therapeutischen Potenzial gegen verschiedene Krebsarten bei .
Kardioprotektive Eigenschaften
Quercetin hat kardioprotektive Wirkungen und ist daher vorteilhaft gegen Herz-Kreislauf-Erkrankungen. Dies erreicht es durch seine antioxidativen und entzündungshemmenden Wirkungen, die zur Bewältigung der Herzgesundheit beitragen .
Antivirale und antibakterielle Wirkungen
Mehrere Quercetin-Formulierungen sind wirksam gegen Viren wie das Influenzavirus A und Bakterien und zeigen damit sein Potenzial als antivirales und antibakterielles Mittel .
Management von Stoffwechselstörungen
Es wurde festgestellt, dass es gegen Diabetes wirkt, indem es Stoffwechselwege beeinflusst und die Insulinsensitivität verbessert. Dies macht es zu einem potenziellen therapeutischen Mittel zur Behandlung von Stoffwechselstörungen .
Entzündungshemmende Wirkungen
Die entzündungshemmenden Eigenschaften von Quercetin beinhalten die Hemmung der Produktion von Entzündungszytokinen und Enzymen, was es zu einem potenziellen therapeutischen Mittel für verschiedene entzündliche Erkrankungen wie Allergien, Asthma, Magengeschwüre, Osteoporose, Arthritis und Augenkrankheiten macht .
Wirkmechanismus
Target of Action
The primary targets of this compound are the microphthalmia-associated transcription factor (MITF) , a key melanogenic regulatory factor, and melanogenic enzymes such as tyrosinase (TYR) and tyrosinase-related protein-1 (TRP-1) and 2 (TRP-2) . These targets play a crucial role in melanogenesis, the process of melanin production in the skin.
Mode of Action
The compound, also known as CC7, interacts with its targets by upregulating their expression levels . This interaction is facilitated by the upregulation of the phosphorylation of stress-regulated protein kinase (p38) and c-Jun N-terminal kinase (JNK). Additionally, CC7 upregulates phosphor-protein kinase B (Akt) and Glycogen synthase kinase-3 beta (GSK-3β), which increases the content of β-catenin in the cell cytoplasm .
Biochemical Pathways
The compound affects the MAPKs and Akt/GSK3β/β-Catenin signaling pathways . The upregulation of these pathways leads to an increase in melanin synthesis and tyrosinase activity, promoting melanogenesis .
Result of Action
The result of the compound’s action is an increased melanogenesis effect in B16 cells . This effect is accompanied by stimulated melanin content and intracellular tyrosinase activity . The compound demonstrates a melanogenic-promoting effect without exhibiting cytotoxicity .
Action Environment
Environmental factors such as heat, pH, and metal ions may impact the chemical stability of quercetin during food preparation and storage . These factors could potentially influence the compound’s action, efficacy, and stability. Furthermore, the use of delivery technologies, such as lipid-based carriers, nanoparticles, inclusion complexes, micelles, and conjugate-based encapsulation, has the potential to increase the stability and bioavailability of quercetin and, consequently, its health advantages .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38O20/c1-51-21-8-14(2-5-18(21)41)3-7-25(44)52-13-24-28(46)30(48)32(50)36(55-24)57-35-31(49)27(45)23(12-38)54-37(35)56-34-29(47)26-20(43)10-16(39)11-22(26)53-33(34)15-4-6-17(40)19(42)9-15/h2-11,23-24,27-28,30-32,35-43,45-46,48-50H,12-13H2,1H3/b7-3+/t23-,24-,27+,28-,30+,31+,32-,35-,36+,37+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHCPMKLCPDUEY-XLXDBILHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C(C(C(OC3OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@H]([C@H](O[C@H]3OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
802.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




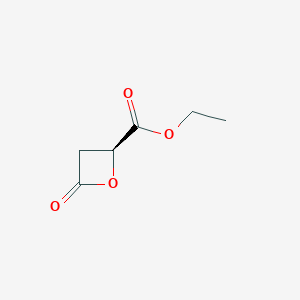
![2-Bromomethyl-[1,5]naphthyridine](/img/structure/B1640327.png)
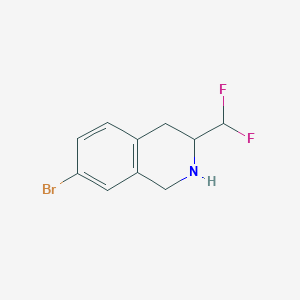


![N-[(11bS)-4,5-Dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepin-2-yl]trifluoromethanesulfonamide](/img/structure/B1640335.png)

